2-Bromo-1-(4-isobutylphenyl)propan-1-one
CAS No.: 80336-64-7
Cat. No.: VC2002194
Molecular Formula: C13H17BrO
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80336-64-7 |
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Molecular Formula | C13H17BrO |
Molecular Weight | 269.18 g/mol |
IUPAC Name | 2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Standard InChI | InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 |
Standard InChI Key | SVGMFVCPJFHTRE-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br |
Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br |
Introduction
Chemical Identity and Basic Properties
2-Bromo-1-(4-isobutylphenyl)propan-1-one is an organic compound characterized by a phenyl ring with an isobutyl substituent at the para position, connected to a propanone group with bromine substitution at the 2-position. The compound is identified by the following properties:
The compound is also known by several synonyms including 2-Bromo-1-(4-isobutylphenyl)-1-propanone, 2-Bromo-4'-(2-methylprop-1-yl)propiophenone, and 1-Propanone, 2-bromo-1-[4-(2-methylpropyl)phenyl]- .
Physical Properties
The physical properties of 2-Bromo-1-(4-isobutylphenyl)propan-1-one are important for understanding its behavior in various chemical processes and applications:
These physical properties are essential for characterizing the compound and predicting its behavior in various chemical and biological systems. The relatively high melting and boiling points are indicative of strong intermolecular forces, while the moderate LogP value suggests a balance between hydrophilic and lipophilic properties, which can be important for its biological applications and chemical reactivity .
Synthesis and Preparation Methods
Laboratory Synthesis
The most common method for synthesizing 2-Bromo-1-(4-isobutylphenyl)propan-1-one involves the bromination of 1-(4-isobutylphenyl)propan-1-one (also known as 4'-isobutylpropiophenone). The typical procedure includes:
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Reaction of 1-(4-isobutylphenyl)propan-1-one with bromine in the presence of a catalyst
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Copper(II) bromide is often used as the catalyst
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The reaction is usually carried out in chloroform or ethyl acetate as solvents
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Heating conditions are maintained for several hours to ensure complete bromination
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The product is isolated through crystallization after removal of excess solvent
Under optimized conditions, this synthetic route can achieve yields of approximately 88% .
Reaction Mechanism
The bromination reaction generally proceeds through the following steps:
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Formation of an enol intermediate from the ketone
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Nucleophilic attack of the enol on the brominating agent
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Formation of the alpha-brominated product with release of hydrogen bromide
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The reaction is regioselective, preferentially occurring at the alpha position of the carbonyl group
The specific reaction conditions, including temperature, solvent, and catalyst concentration, play crucial roles in determining the reaction efficiency and product purity.
Alternative Synthetic Routes
Several alternative routes have been reported for the synthesis of this compound. One alternative method involves:
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Using N-bromosuccinimide (NBS) as the brominating agent
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Addition of a catalytic amount of acid or radical initiator
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Carrying out the reaction in an aprotic solvent
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This method can offer advantages in terms of milder reaction conditions and easier purification
Chemical Reactivity
2-Bromo-1-(4-isobutylphenyl)propan-1-one exhibits diverse chemical reactivity patterns due to its functional groups:
Substitution Reactions
The bromine atom at the alpha position to the carbonyl group is particularly susceptible to nucleophilic substitution reactions:
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Reaction with nucleophiles such as amines or thiols
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Often performed in the presence of bases such as sodium hydroxide or potassium carbonate
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Results in the formation of substituted derivatives where the bromine atom is replaced by the nucleophile
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These reactions are valuable for functionalizing the molecule for various applications
Reduction Reactions
The carbonyl group in this compound can undergo reduction reactions:
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Reduction using sodium borohydride or lithium aluminum hydride
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Typically performed in anhydrous solvents like tetrahydrofuran or ethanol
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Leads to the formation of 1-(4-isobutylphenyl)propan-1-ol
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The stereochemistry of the reduction can be controlled by the choice of reducing agent and reaction conditions
Oxidation Reactions
The compound can also participate in oxidation reactions:
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Oxidation using agents like potassium permanganate or chromium trioxide
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Usually carried out in acidic or basic aqueous solutions
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Can lead to the formation of 1-(4-isobutylphenyl)propanoic acid or other oxidized derivatives
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These reactions can be useful for generating carboxylic acid derivatives
Applications in Scientific Research
Intermediate in Organic Synthesis
2-Bromo-1-(4-isobutylphenyl)propan-1-one serves as a valuable intermediate in the synthesis of various organic compounds:
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The bromine atom makes it a versatile electrophile for further transformations
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Used as a building block in the synthesis of more complex molecules
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The isobutyl group can provide specific steric and electronic effects in the resulting products
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Its selective reactivity makes it useful for specific transformations in multi-step syntheses
Analytical Standards
This compound is also used as an analytical standard in various research applications:
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As a reference compound in chromatographic analyses
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For calibration in mass spectrometry
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In method development for pharmaceutical analysis
Biological Activities
Research indicates that 2-Bromo-1-(4-isobutylphenyl)propan-1-one may possess various biological activities, making it a compound of interest in pharmaceutical research:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits potential antimicrobial properties:
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Inhibitory effects against certain bacterial strains
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Structure-activity relationship studies suggest the importance of both the bromine atom and the isobutyl group for antimicrobial activity
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The compound's lipophilic nature may contribute to its ability to penetrate bacterial cell membranes
Anticancer Properties
There is evidence suggesting potential anticancer activity:
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In vitro studies have shown cytotoxic effects against various cancer cell lines, including A549 and MCF-7
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Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways
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The compound's ability to undergo various chemical transformations makes it a potential scaffold for developing more potent anticancer agents
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
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Potential inhibition of certain protein tyrosine phosphatases
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Structure-based design approaches have been employed to enhance its enzyme inhibitory properties
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These studies provide insights into the compound's potential biological mechanisms and therapeutic applications
The compound is typically packaged in amber glass bottles to protect it from light degradation . Pricing may vary based on purity, quantity, and supplier, with research-grade material generally commanding higher prices.
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